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Compound of Interest

Compound Name: Trimethyl orthobutyrate

Cat. No.: B041597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is a versatile orthoester that

serves as a valuable reagent and intermediate in organic synthesis. Its unique chemical

properties make it a subject of interest in various research and development applications,

including the synthesis of pharmaceutical intermediates. This technical guide provides a

comprehensive overview of the chemical and physical properties of trimethyl orthobutyrate,

detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity

and potential applications.

Chemical and Physical Properties
Trimethyl orthobutyrate is a clear, colorless to slightly yellow liquid.[1] A summary of its key

physical and chemical properties is presented in the tables below for easy reference and

comparison.

Table 1: General and Physical Properties of Trimethyl
Orthobutyrate
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Property Value Reference(s)

Molecular Formula C₇H₁₆O₃

Molecular Weight 148.20 g/mol

Appearance
Clear, colorless to slightly

yellow liquid
[1]

Boiling Point 145-147 °C (lit.)

Density 0.926 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.404 (lit.)

Table 2: Safety and Handling Data for Trimethyl
Orthobutyrate
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Property Value Reference(s)

Flash Point 50 °C [2]

Hazard Statements

H226 (Flammable liquid and

vapor), H315 (Causes skin

irritation), H319 (Causes

serious eye irritation), H335

(May cause respiratory

irritation)

[3]

Precautionary Statements

P210, P233, P240, P241,

P242, P243, P261, P264,

P271, P280, P302+P352,

P303+P361+P353,

P304+P340,

P305+P351+P338, P312,

P321, P332+P313,

P337+P313, P362,

P370+P378, P403+P233,

P403+P235, P405, P501

[1]

Storage

Store in a flammable liquid

storage area. Keep container

tightly closed in a dry and well-

ventilated place.

[2]

Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of

trimethyl orthobutyrate. These protocols are based on established methods for orthoester

chemistry and can be adapted for specific laboratory conditions.

Synthesis of Trimethyl Orthobutyrate via the Pinner
Reaction
The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles.[4] This

protocol is adapted from a general procedure for the synthesis of trimethyl orthoesters.[5]
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Materials:

Butyronitrile

Anhydrous Methanol

Anhydrous Hydrogen Chloride (gas)

Anhydrous Diethyl Ether

Round-bottom flask

Gas dispersion tube

Magnetic stirrer

Ice bath

Rotary evaporator

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas

inlet tube, and a drying tube, place anhydrous methanol (3 molar equivalents relative to

butyronitrile).

Cool the flask in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the

methanol with stirring until saturation is achieved.

Slowly add butyronitrile (1 molar equivalent) to the acidic methanol solution while maintaining

the temperature at 0-5 °C.

Allow the reaction mixture to stir at room temperature for 48-72 hours. The progress of the

reaction can be monitored by GC-MS.

Upon completion, pour the reaction mixture into a cooled solution of sodium methoxide in

methanol to neutralize the excess acid.
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Filter the resulting precipitate of sodium chloride and wash with anhydrous diethyl ether.

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the

solvent.

The crude trimethyl orthobutyrate can then be purified by fractional distillation.

Purification by Fractional Distillation under Inert
Atmosphere
Due to the moisture sensitivity of orthoesters, purification should be carried out under an inert

atmosphere.

Apparatus:

Fractional distillation apparatus (including a Vigreux column)

Heating mantle

Inert gas source (Nitrogen or Argon)

Schlenk line or similar setup for inert atmosphere

Procedure:

Assemble the fractional distillation apparatus and ensure all glassware is thoroughly dried.

Place the crude trimethyl orthobutyrate in the distillation flask with a magnetic stir bar.

Evacuate the apparatus and backfill with an inert gas (e.g., nitrogen or argon). Repeat this

cycle three times to ensure an inert atmosphere.[6]

Begin heating the distillation flask gently with a heating mantle while stirring.[7]

Collect the fraction that distills at the boiling point of trimethyl orthobutyrate (approximately

145-147 °C at atmospheric pressure).

Store the purified product under an inert atmosphere in a sealed container.
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Spectroscopic Analysis
Sample Preparation:

Dissolve approximately 10-20 mg of purified trimethyl orthobutyrate in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃).[8]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm for ¹H and ¹³C).[9]

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

Instrument: Bruker 500 MHz NMR spectrometer (or equivalent).[8]

¹H NMR: Acquire a standard one-dimensional proton spectrum. Expected signals would

include a triplet for the terminal methyl group of the butyl chain, a sextet for the adjacent

methylene group, a triplet for the next methylene group, and a singlet for the three methoxy

groups.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expected signals would correspond to

the four distinct carbon atoms of the butyl group and the carbon atoms of the methoxy

groups.

Sample Preparation:

Prepare a dilute solution of trimethyl orthobutyrate (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or hexane.[2][10]

GC-MS Parameters (suggested starting conditions):

GC Column: DB-624 capillary column (30m x 0.32mm x 1.0µm) or similar.[11]

Injector Temperature: 250 °C.[12]

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to

200 °C, and hold for 2 minutes.[13][14]
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Carrier Gas: Helium.

MS Detector: Electron Ionization (EI) at 70 eV.

Reactivity and Mechanisms
Acid-Catalyzed Hydrolysis
Orthoesters are susceptible to hydrolysis under acidic conditions to yield an ester and alcohols.

[4] This reaction proceeds through a series of protonation and elimination steps.

Trimethyl Orthobutyrate Protonated Orthoester
 + H⁺

Dialkoxycarbenium Ion - CH₃OH

Methanol

Hemiacetal Orthoester
 + H₂O Protonated Ester + H⁺, - CH₃OH Methyl Butyrate

 - H⁺

Reaction Initiation

Rearrangement

Allylic Alcohol Mixed Orthoester

Trimethyl Orthobutyrate
 + H⁺, - CH₃OH

Ketene Acetal
 - CH₃OH [3,3]-Sigmatropic

Transition State γ,δ-Unsaturated Ester

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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